6-Amino-1-imino-1h-phenalene hydrochloride hydrate
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Overview
Description
Chemical Reactions Analysis
6-Amino-1-imino-1h-phenalene hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-1-imino-1h-phenalene hydrochloride hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of molecular interactions and as a probe for biological assays . In industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Amino-1-imino-1h-phenalene hydrochloride hydrate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Amino-1-imino-1h-phenalene hydrochloride hydrate can be compared with other similar compounds, such as 6-Amino-1-hexanethiol hydrochloride . While both compounds share some structural similarities, this compound is unique in its specific applications and properties . Other similar compounds include various phenalene derivatives, each with distinct chemical and physical properties .
Properties
IUPAC Name |
6-iminophenalen-1-amine;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH.H2O/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10;;/h1-7,14H,15H2;1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOQFASKJOBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=N)C=C3)N.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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